1-Bromo-2-(bromomethyl)-4-nitrobenzene
Overview
Description
1-Bromo-2-(bromomethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where two bromine atoms and a nitro group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(bromomethyl)-4-nitrotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents (e.g., water or ethanol).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nucleophilic Substitution: Products such as 2-(hydroxymethyl)-4-nitrobenzene or 2-(cyanomethyl)-4-nitrobenzene.
Reduction: 1-Bromo-2-(bromomethyl)-4-aminobenzene.
Oxidation: 1-Bromo-2-(bromomethyl)-4-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the nitro group make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
1-Bromo-2-methyl-4-nitrobenzene: Similar structure but with a methyl group instead of a bromomethyl group.
2-Bromo-4-nitrotoluene: Lacks the second bromine atom on the methyl group.
1-Bromo-4-nitrobenzene: Lacks the bromomethyl group.
Uniqueness: 1-Bromo-2-(bromomethyl)-4-nitrobenzene is unique due to the presence of both bromine atoms and a nitro group, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Biological Activity
1-Bromo-2-(bromomethyl)-4-nitrobenzene, a compound with the CAS number 939-82-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 294.93 g/mol |
Boiling Point | Not specified |
Purity | Not specified |
Hazard Classification | Signal Word: Danger |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to alterations in cellular signaling pathways. For instance, its structure allows it to potentially inhibit specific kinases involved in signal transduction, such as the JAK-STAT pathway, which is crucial in regulating immune responses and inflammation .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of nitrobenzene have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. This could be particularly relevant in developing new antibiotics amid rising antibiotic resistance.
Cytotoxicity and Anticancer Potential
Research has demonstrated that halogenated nitrobenzenes can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. In vitro studies have indicated that this compound may exert similar effects, making it a candidate for further investigation as an anticancer agent .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various brominated compounds, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential use as an antimicrobial agent.
Study 2: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, this compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further mechanistic studies suggested that ROS generation was a key factor in mediating these effects.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBRXANSVKZSAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939-82-2 | |
Record name | 1-bromo-2-(bromomethyl)-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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